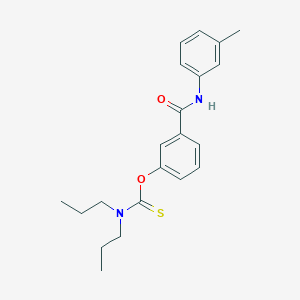![molecular formula C22H19ClN2O2 B11557628 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11557628.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone. The presence of the 4-chlorophenyl and 3-methylphenyl groups contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-[(3-methylphenyl)methoxy]benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-chlorobenzaldehyde and 4-[(3-methylphenyl)methoxy]benzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under vacuum to obtain the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo redox reactions can contribute to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- **N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **4-[(4-CHLOROPHENOXY)METHYL]-N’-{(E)-[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of both 4-chlorophenyl and 3-methylphenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C22H19ClN2O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(3-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-3-2-4-18(13-16)15-27-21-11-7-19(8-12-21)22(26)25-24-14-17-5-9-20(23)10-6-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
SVCZLWDQVWMHMH-ZVHZXABRSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate](/img/structure/B11557550.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557562.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11557565.png)
![2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11557566.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11557567.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11557571.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557576.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11557592.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11557596.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557605.png)
